N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid
Description
Properties
Molecular Formula |
C22H36N2O17 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
(2R,4S,6R)-5-acetamido-2-[(2R,3S,4R,5R,6R)-5-acetamido-8-carboxy-2,3,4,6-tetrahydroxy-8-oxooctoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H36N2O17/c1-7(26)23-14(9(28)3-10(29)20(36)37)18(35)16(33)13(32)6-40-22(21(38)39)4-11(30)15(24-8(2)27)19(41-22)17(34)12(31)5-25/h9,11-19,25,28,30-35H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,36,37)(H,38,39)/t9-,11+,12-,13-,14-,15?,16-,17-,18-,19-,22-/m1/s1 |
InChI Key |
HGLFPKCGANLOFN-RLQJFXPZSA-N |
Isomeric SMILES |
CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@H]([C@@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Regioselective Acetylation of Sialic Acid Derivatives
- Starting from N-Acetylneuraminic acid (Neu5Ac) , regioselective acetylation at the 9-position is achieved using specific acylating agents that favor the hydroxyl group at this position.
- N,N-Dimethylacetamide dimethyl acetal has been employed to selectively acetylate the hydroxyl group at position 9, avoiding other hydroxyl groups, as demonstrated in recent studies.
- A synthetic pathway described by Cheeseman et al. involves treating Neu5Ac with trimethyl orthoacetate in the presence of catalytic acid to produce Neu5,9Ac2 in a single step with 68% yield.
- The regioselective acetylation is critical because it preserves the integrity of other hydroxyl groups, which are essential for subsequent glycosidation.
Data Table 1: Regioselective Acetylation Methods
Glycosidation to Attach the Beta-Neuraminosyl Group
- The glycosidic linkage formation involves coupling of activated sialic acid derivatives with suitable acceptors, often using glycosyl donors like peracetylated or protected sialic acid derivatives.
- Catalytic activation (e.g., using Lewis acids) facilitates the formation of the beta-linkage with high stereoselectivity.
Enzymatic Synthesis Approaches
- Enzymatic methods utilize sialyltransferases or sialidases to transfer sialic acid or its derivatives onto acceptor molecules.
- Enzymatic regioselectivity ensures precise modification at the 9-position, especially when using engineered enzymes or specific substrates.
- Enzymatic synthesis offers high regio- and stereoselectivity, with recent advances allowing for the transfer of acetylated sialic acids, including 9-O-acetylated derivatives.
Specific Synthesis Pathway for the Target Compound
Based on the literature, an optimized synthesis pathway involves:
- Starting with Neu5Ac , perform regioselective acetylation at the 9-position using N,N-dimethylacetamide dimethyl acetal to obtain Neu5,9Ac2 .
- Activate the Neu5,9Ac2 as a glycosyl donor, possibly via peracetylation.
- Use glycosylation techniques with suitable acceptors to form the beta-neuraminosyl linkage .
- Final deprotection steps to yield N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid .
Notes on Optimization and Challenges
- Regioselectivity : Achieving selective acetylation at the 9-position remains challenging due to the presence of multiple hydroxyl groups.
- Yield and Purity : Optimized reaction conditions, including temperature, solvent, and catalysts, are essential to maximize yield and purity.
- Protecting Groups : Use of protecting groups (e.g., benzyl, acetyl) is critical during glycosylation to prevent side reactions.
Summary Table of Preparation Methods
| Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Chemical regioselective acetylation | N,N-Dimethylacetamide dimethyl acetal | High regioselectivity, one-step | Requires careful control of conditions |
| Enzymatic transfer | Sialyltransferases | High regio- and stereoselectivity | Enzyme availability and cost |
| Chemical glycosidation | Glycosyl donors and acceptors | Precise linkage formation | Multi-step, protection/deprotection needed |
Chemical Reactions Analysis
Enzymatic Acetylation and Deacetylation
The 9-O-acetyl group is introduced via acetyltransferases such as CASD1, which transfers an acetyl group from acetyl-CoA to the C9 hydroxyl of Neu5Ac . This reaction is reversible, with esterases or alkaline conditions promoting deacetylation:
-
Key Insight : CASD1 forms a covalent acetyl-enzyme intermediate during catalysis .
-
Stability : The 9-O-acetyl group is less stable than substitutions at C4 due to spontaneous migration or hydrolysis under physiological conditions .
Non-Enzymatic Acetyl Migration
The 9-O-acetyl group undergoes pH-dependent intramolecular migration to C7 or C8, altering biological recognition:
-
Conditions :
-
Biological Impact : Migration modulates viral receptor specificity (e.g., influenza D virus preferentially binds Neu5,9Ac₂ over migrated forms) .
Enzymatic Cleavage by Neuraminidases
Sialidases (neuraminidases) hydrolyze α-glycosidic linkages of sialic acids but exhibit reduced activity against 9-O-acetylated forms:
-
Esterase Dependence : Prior deacetylation by esterases (e.g., SIAE) is often required for efficient cleavage .
-
Viral Adaptation : Some pathogens (e.g., Haemophilus influenzae) express esterases to overcome this barrier .
Base-Catalyzed Hydrolysis (Saponification)
Strong bases hydrolyze O-acetyl groups, regenerating Neu5Ac:
-
Applications : Used experimentally to confirm O-acetylation’s role in biological assays (e.g., hemagglutination inhibition) .
Role in Viral Entry Mechanisms
The 9-O-acetyl group serves as a receptor determinant for viruses:
-
Influenza D Virus (IDV) : Binds Neu5,9Ac₂ via hemagglutinin-esterase (HE) glycoproteins .
-
Binding Specificity : Substitutions at C9 (e.g., Neu5Gc9Ac) reduce IDV entry efficiency .
Table 2: Stability of O-Acetyl Modifications
| Position | Half-Life (pH 7.4, 37°C) | Migration Tendency | Enzymatic Susceptibility |
|---|---|---|---|
| C4 | >48 hours | Low | Resistant |
| C9 | ~6 hours | High (→ C7/C8) | Sensitive |
Scientific Research Applications
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions, immune response, and pathogen recognition.
Medicine: Investigated for its potential in drug development, particularly in targeting viral infections and cancer.
Industry: Utilized in the production of biopharmaceuticals and as a component in various diagnostic assays.
Mechanism of Action
The mechanism of action of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid involves its interaction with specific receptors and proteins on the cell surface. It can modulate cellular signaling pathways, influence immune responses, and affect the binding of pathogens to host cells. The molecular targets and pathways involved include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other carbohydrate-binding proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Sialic Acid Derivatives
Sialic acids exhibit structural diversity based on substitutions at the 5-amino group (e.g., Neu5Ac, Neu5Gc) and O-acetylation patterns (e.g., 4-O-, 7-O-, 9-O-acetyl). Below is a comparison of key sialic acid derivatives:
Enzymatic Reactivity
- N-Acetylneuraminate Lyase Specificity : The 9-O-acetyl group in Neu5,9Ac2 reduces cleavage rates by Clostridium perfringens lyase to 24% compared to Neu5Ac (100%). Substitutions at C7 or C4 further reduce activity (3% and 0%, respectively) .
- Periodate Oxidation: The 9-O-acetyl group in Neu5,9Ac2 significantly retards periodate oxidation compared to unsubstituted Neu5Ac, likely due to steric hindrance .
Key Research Findings
- Substitution Position Dictates Function : O-acetylation at C9 (Neu5,9Ac2) or C7 (Neu5,7Ac2) confers resistance to enzymatic degradation, influencing host-pathogen interactions .
- Structural Complexity Enhances Specificity : The target compound’s disaccharide-like structure may mimic natural glycan motifs, enabling studies of high-affinity interactions (e.g., viral hemagglutinin binding) .
- Instability Challenges: 9-O-acetyl groups are labile under physiological conditions , but the β-neuraminosyl linkage in the target compound may enhance stability for experimental use.
Biological Activity
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic acid, a derivative of N-acetylneuraminic acid (Neu5Ac), is a sialic acid that plays significant roles in various biological processes. This article discusses its biological activity, including its physiological roles, interactions with pathogens, and potential therapeutic applications.
Overview of N-Acetylneuraminic Acid
N-Acetylneuraminic acid (Neu5Ac) is the most prevalent sialic acid in human and mammalian cells. It is negatively charged at physiological pH and is predominantly found on the surfaces of cells as part of glycoproteins and glycolipids. Neu5Ac is crucial for cellular recognition, adhesion, and signaling processes. Its presence on mucins helps in preventing infections by acting as a barrier against pathogens and facilitating immune responses .
Physiological Roles
Neu5Ac serves multiple physiological functions, including:
- Cellular Recognition : Neu5Ac acts as a terminal sugar in glycoconjugates, influencing cell-cell interactions and signaling pathways.
- Antiviral Activity : Neu5Ac is recognized by various viruses, including influenza and coronaviruses, facilitating their entry into host cells. For instance, bovine coronavirus utilizes N-acetyl-9-O-acetylneuraminic acid as a receptor determinant for infection .
- Antioxidative Properties : Neu5Ac has been shown to scavenge free radicals, reducing oxidative stress in cells. This property may contribute to its protective effects against inflammation and chronic diseases .
Interaction with Pathogens
The biological activity of this compound extends to its role in pathogen interaction:
- Viral Infections : Studies demonstrate that Neu5Ac derivatives can serve as receptors for viral attachment. The 9-O-acetyl group on sialic acids enhances their binding affinity to viral hemagglutinins, which is crucial for viral entry into host cells .
- Bacterial Pathogenesis : Certain bacteria utilize Neu5Ac as a nutrient source or modify their surface to evade host immune responses. For example, Escherichia coli and Haemophilus influenzae have evolved mechanisms to transport Neu5Ac from their environment .
Therapeutic Applications
The therapeutic potential of this compound encompasses various fields:
- Antiviral Drugs : Neu5Ac is a precursor for antiviral medications like zanamivir and oseltamivir, which inhibit viral neuraminidases, thereby preventing the release of new viral particles from infected cells .
- Cancer Therapy : The role of Neu5Ac in tumorigenesis has garnered attention for developing targeted cancer therapies. Its ability to modulate immune responses makes it a candidate for enhancing anti-tumor immunity .
- Food and Nutritional Supplements : Neu5Ac's safety profile has led to its use in food products and dietary supplements, promoting gut health and immune function without significant side effects .
Research Findings
Recent studies have highlighted the multifaceted roles of this compound:
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing N-Acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) in vitro?
- Methodological Answer : Chemo-enzymatic synthesis is widely used. Neu5Ac is regioselectively acetylated at the 9-O position using chemical agents (e.g., N-acetylimidazole), followed by enzymatic conversion to CMP-Neu5,9Ac₂ via recombinant CMP-sialic acid synthetase. This approach minimizes unwanted side reactions and improves yield . For structural confirmation, mass spectrometry (MS) and NMR are critical to verify the 9-O-acetylation site and rule out positional isomers .
Q. How can researchers detect and quantify Neu5,9Ac₂ in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is preferred for its sensitivity. Neu5,9Ac₂ standards (77% purity) derived from bovine submaxillary mucin are used for calibration. Gas-liquid chromatography coupled with MS (GLC/MS) is also effective for characterizing O-acetylated derivatives in complex matrices like glycoproteins and glycolipids .
Q. What precautions are necessary when handling Neu5,9Ac₂ in experimental settings?
- Methodological Answer : Avoid extremes of pH and temperature to prevent desialylation (low pH/high heat) or epimerization (high pH). Use glycosidase-free consumables and store lyophilized samples at -20°C. For enzymatic assays, ensure recombinant enzymes (e.g., sialyltransferases) are free of phosphatase activity to preserve CMP-activated intermediates .
Advanced Research Questions
Q. How does 9-O-acetylation influence the biochemical stability and functional properties of sialic acids?
- Methodological Answer : The 9-O-acetyl group retards periodate oxidation, a reaction critical for structural analysis. This can be quantified using periodic acid/thiobarbituric acid assays, where Neu5,9Ac₂ exhibits lower molar absorptivity compared to unmodified Neu5Ac. Molecular dynamics (MD) simulations further reveal that O-acetylation alters hydrogen-bonding networks, impacting ligand-receptor interactions (e.g., Siglec binding) .
Q. What experimental strategies address the instability of 9-O-acetylated sialic acids during tissue extraction?
- Methodological Answer : Rapid sample fixation in cold ethanol or acetone preserves O-acetyl groups. For glycoprotein analysis, mild alkaline conditions (pH 10–11, 4°C) can selectively hydrolyze 7-O-acetyl derivatives without affecting 9-O-acetylation. Alternatively, use stabilizing agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) during derivatization for MS workflows .
Q. How do tissue-specific distributions of Neu5,9Ac₂ inform its biological roles?
- Methodological Answer : LC/MS profiling in murine models shows Neu5,9Ac₂ is enriched in gut glycoproteins (16%) and glycolipids (27.4%), correlating with mucosal barrier function. In contrast, neuronal tissues (e.g., brain) exhibit low levels, suggesting compartment-specific roles in cell adhesion or immune evasion. Cross-validation with knockout models (e.g., CMAH-deficient mice) clarifies evolutionary conservation in humans, which lack Neu5Gc but retain Neu5,9Ac₂ .
Q. How can researchers resolve contradictions in sialic acid quantification across different analytical platforms?
- Methodological Answer : Discrepancies often arise from matrix effects (e.g., lipid interference in HPLC) or incomplete derivatization in MS. Normalize data using internal standards (e.g., deuterated Neu5Ac) and validate with orthogonal methods. For example, combine thiobarbituric acid assays (specific for deoxy sugars) with NMR to confirm O-acetylation patterns in contested datasets .
Methodological Considerations Table
Key Challenges in Current Research
- Structural Mimicry : Synthetic analogs (e.g., 9-azido derivatives) often fail to replicate native O-acetylation’s steric effects, complicating functional studies .
- Data Standardization : Lack of universally accepted reference materials for minor sialic acid variants (e.g., Neu4,5Ac₂ vs. Neu5,9Ac₂) necessitates lab-specific validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
